3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound with the molecular formula C18H18N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the acylation of sodium salts with phenoxyacetyl chlorides in dichloromethane at low temperatures (0°C). The reaction yields the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential antimalarial and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 6-methyl-4-hydroxy-3-(2-phenoxyacetyl)-2-pyrones
Uniqueness
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-15-18(22)19-14-10-6-7-11-16(14)20(15)17(21)12-23-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSBKKIWEOGIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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